N-ethyl-3-propan-2-yloxybenzamide
Description
N-ethyl-3-propan-2-yloxybenzamide is a benzamide derivative characterized by an ethyl group attached to the nitrogen atom and a propan-2-yloxy (isopropoxy) substituent at the 3-position of the benzene ring.
Properties
IUPAC Name |
N-ethyl-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-13-12(14)10-6-5-7-11(8-10)15-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPHXPUXSAEBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-propan-2-yloxybenzamide typically involves the reaction of 3-hydroxybenzoic acid with propan-2-ol in the presence of a dehydrating agent to form 3-propan-2-yloxybenzoic acid. This intermediate is then reacted with ethylamine under appropriate conditions to yield this compound. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-propan-2-yloxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
N-ethyl-3-propan-2-yloxybenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-3-propan-2-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzamide Derivatives
| Compound Name | N-Substituent | Benzene Ring Substituent | Key Biological Activities | Unique Features | References |
|---|---|---|---|---|---|
| N-ethyl-3-propan-2-yloxybenzamide | Ethyl | 3-propan-2-yloxy | Hypothesized: Antimicrobial, Enzyme inhibition | High lipophilicity due to isopropoxy group | – |
| N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide | 1-Hydroxy-2-methylpropan-2-yl | 3-methoxy | Antimicrobial, Anti-inflammatory | Hydroxyl group enhances solubility and hydrogen bonding | |
| N-(3-Amino-2-methylphenyl)-2-methylbenzamide | 3-Amino-2-methylphenyl | 2-methyl | Enzyme inhibition potential | Amino group enables polar interactions with targets | |
| 3-[(Cyclopentylmethyl)amino]-N-(propan-2-yl)benzamide | Cyclopentylmethyl | None | Enhanced binding affinity | Bulky substituent improves selectivity | |
| N-benzyl-N-ethyl-2-phenoxypropanamide | Benzyl, Ethyl | 2-phenoxy | Varied reactivity and stability | Phenoxy group increases aromatic interactions |
Key Findings:
Substituent Effects on Bioactivity: The propan-2-yloxy group in this compound likely enhances membrane permeability due to its lipophilic nature, contrasting with the hydrophilic methoxy group in N-(1-Hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide . Ethyl vs.
Enzyme Inhibition Potential: Compounds with polar substituents (e.g., amino or hydroxyl groups) exhibit stronger enzyme inhibition, as seen in N-(3-Amino-2-methylphenyl)-2-methylbenzamide . The isopropoxy group in the target compound may instead modulate substrate binding through hydrophobic interactions.
Antimicrobial Activity :
- Methoxy and hydroxyl-substituted benzamides (e.g., ) show moderate antimicrobial activity, suggesting that the isopropoxy group in the target compound could offer similar or enhanced efficacy depending on bacterial membrane composition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
